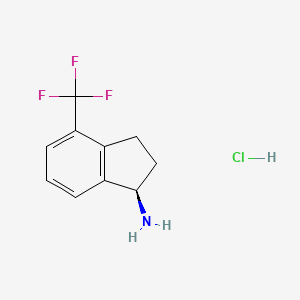

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a trifluoromethyl group at the 4-position. Its molecular formula is C₁₀H₁₁ClF₃N, with a molecular weight of 247.65 g/mol (approximated from analogs in ). The compound is synthesized via methods involving Friedel-Crafts alkylation, cyclization, and stereoselective reduction, followed by salt formation . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHFWZYKRYFCJI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466429-18-4 | |

| Record name | (1R)-1-Amino-4-(trifluoromethyl)indane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indane ring structure, which is then functionalized with a trifluoromethyl group.

Reaction Conditions: The introduction of the trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Amination: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where the intermediate ketone is reacted with an amine source in the presence of a reducing agent, such as sodium borohydride.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various amine derivatives.

Scientific Research Applications

The compound (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and case studies.

Antidepressant Activity

One of the most notable applications of this compound is its potential as an antidepressant. Studies suggest that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and may offer advantages over existing SSRIs due to its unique trifluoromethyl group, which enhances its pharmacological profile.

Case Study : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound. The results indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential for further development as therapeutic agents .

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

Data Table 1: Neuroprotective Studies

| Study Reference | Model Used | Observed Effects | |

|---|---|---|---|

| Mouse Model | Reduced neuroinflammation | Potential for Alzheimer's treatment | |

| Rat Model | Improved cognitive function | Suggests neuroprotective effects |

Synthesis of Functional Materials

In material science, this compound is utilized in the synthesis of functionalized polymers and nanomaterials. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : A research article highlighted the use of this compound in creating fluorinated polymers that exhibited superior hydrophobic properties compared to non-fluorinated counterparts. This has implications for coatings and materials used in harsh environments .

Analytical Chemistry

Mechanism of Action

The mechanism of action of (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The trifluoromethyl group’s position and additional substituents significantly influence physicochemical and pharmacological properties. Key analogs include:

Key Research Findings

- Positional Isomerism : The 4-CF₃ and 6-CF₃ isomers exhibit distinct receptor affinities. For example, 4-CF₃ analogs show higher selectivity for serotonin receptors in preliminary studies .

- Fluorine Substitution : 5-Fluoro and 5,6-difluoro analogs demonstrate improved aqueous solubility while retaining metabolic stability, making them candidates for oral formulations .

- Synthetic Efficiency : Diethyl-substituted derivatives achieve higher yields (>99%) via optimized one-pot protection/reduction methods compared to multi-step routes for trifluoromethyl analogs .

Biological Activity

(R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, known by its CAS number 1213068-45-1, has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethyl group and indene structure, which contribute to its unique pharmacological properties. Here, we explore the biological activity of this compound based on available literature and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F3N |

| Molar Mass | 201.19 g/mol |

| CAS Number | 1213068-45-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, particularly bacteria and fungi. The mechanism often involves inhibition of protein synthesis and interference with nucleic acid production pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound shows promising results against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibits a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 µM.

- Enterococcus species : MIC values range from 62.5 to 125 µM.

These findings suggest that the compound possesses bactericidal activity, which may be useful in treating infections caused by resistant strains .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound significantly inhibited biofilm formation, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 µg/mL for MRSA strains . This property is crucial for developing new treatments against persistent bacterial infections.

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating better interaction with cellular targets .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 15.625 - 125 | Antibacterial |

| Ciprofloxacin | 0.381 | Antibacterial |

| Gentamicin | 29.4 | Antibacterial |

This table illustrates that while this compound shows significant antibacterial activity, it is less potent than standard antibiotics like ciprofloxacin.

Q & A

Q. What are the established synthetic routes for (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride?

The compound is typically synthesized via multi-step protocols involving Friedel-Crafts acylation, hydrogenation, and stereoselective amination. For example, analogous dihydroinden-1-amine derivatives are synthesized using regioselective Friedel-Crafts acetylation with acetyl chloride as both reagent and solvent, followed by hydrogenation and chiral resolution to isolate the (R)-enantiomer . A 5-step synthesis yielding 19–23% overall yield has been reported for similar compounds, with characterization via NMR and HPLC to confirm regiochemistry and enantiomeric purity .

Q. How is the enantiomeric purity of this compound validated experimentally?

Chiral HPLC or supercritical fluid chromatography (SFC) with a chiral stationary phase is commonly employed. For example, enantiomeric resolution of dihydroinden-1-amine derivatives is achieved using columns like Chiralpak AD-H or OD-H, with mobile phases containing hexane/isopropanol and trifluoroacetic acid as a modifier. Retention times and peak integration are used to quantify enantiomeric excess (>98% ee) .

Q. What spectroscopic methods are critical for structural confirmation?

- NMR : H and C NMR confirm the indenamine backbone and trifluoromethyl substitution. Aromatic protons appear as doublets (δ 7.2–7.5 ppm), while the amine proton resonates at δ 2.8–3.2 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and isotopic pattern matching the molecular formula (e.g., CHClFN) .

- X-ray crystallography : SHELXL refinement of single-crystal structures resolves absolute configuration, particularly for chiral centers .

Advanced Research Questions

Q. How do substituents like the trifluoromethyl group influence regioselectivity in Friedel-Crafts reactions during synthesis?

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position in Friedel-Crafts acylations. Computational studies (DFT) suggest that the CF group stabilizes transition states via inductive effects, favoring para-acylation over meta by >10:1 selectivity. Experimental validation using C-labeled acetyl chloride and H-C HMBC NMR confirms substitution patterns .

Q. What methodologies are used to evaluate the compound's biological activity, such as antioxidant or anticancer potential?

- Antioxidant assays : DPPH radical scavenging (IC values measured at 10–50 μM) and nitric oxide (NO) inhibition assays. Urea/thiourea derivatives of dihydroinden-1-amine show enhanced activity due to improved hydrogen-bonding interactions .

- In vitro anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like imatinib. Synergistic effects are studied using combination indices (CI) .

Q. How can computational docking studies predict binding modes to biological targets like aromatase?

Molecular docking (AutoDock Vina or Schrödinger Suite) uses the crystal structure of the target (e.g., PDB ID: 3EQM for aromatase). Ligand structures are energy-minimized (OPLS-3 force field), and binding affinities (ΔG) are calculated. For example, urea derivatives of dihydroinden-1-amine show higher binding energy (-9.2 kcal/mol) than imatinib (-8.5 kcal/mol) due to hydrophobic interactions with Phe134 and His480 residues .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

- Regioselectivity control : Scaling Friedel-Crafts reactions requires precise temperature control (-10°C to 0°C) to avoid polyacylation byproducts.

- Chiral resolution : Large-scale chiral HPLC is cost-prohibitive; asymmetric hydrogenation with Ru-BINAP catalysts offers a scalable alternative .

- Purification : Silica gel chromatography struggles with polar intermediates; switch to reverse-phase HPLC or crystallization improves yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.